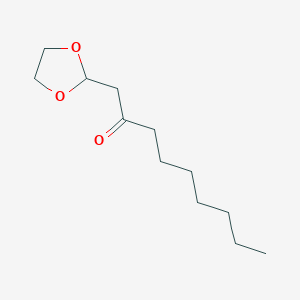

1-(1,3-Dioxolan-2-yl)-nonan-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-dioxolan-2-yl)nonan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-4-5-6-7-11(13)10-12-14-8-9-15-12/h12H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPLBNNWHXGJLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303059 | |

| Record name | 1-(1,3-Dioxolan-2-yl)-2-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263366-07-9 | |

| Record name | 1-(1,3-Dioxolan-2-yl)-2-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Dioxolan-2-yl)-2-nonanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 1 1,3 Dioxolan 2 Yl Nonan 2 One and Analogous Structures

Strategies for the Formation of the 1,3-Dioxolane (B20135) Moiety

The 1,3-dioxolane group is a cyclic acetal (B89532) of significant importance in organic synthesis, primarily used for the protection of aldehydes and ketones. chemicalbook.com Its formation involves the reaction of a carbonyl compound with a 1,2-diol, most commonly ethylene (B1197577) glycol.

Acid-Catalyzed Acetalization of Carbonyl Compounds with 1,2-Diols (e.g., Ethylene Glycol)

The most conventional and widely practiced method for the synthesis of 1,3-dioxolanes is the acid-catalyzed condensation of a carbonyl compound with ethylene glycol. chemicalbook.comimist.ma This equilibrium reaction is typically driven to completion by the removal of water, the reaction's byproduct.

Reaction Mechanism and Conditions: The reaction is catalyzed by either Brønsted or Lewis acids. organic-chemistry.org A standard laboratory procedure involves refluxing the carbonyl compound and ethylene glycol in a nonpolar solvent like toluene (B28343) with a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA). chemicalbook.comorganic-chemistry.org Water is continuously removed from the reaction mixture using a Dean-Stark apparatus. organic-chemistry.org The mechanism proceeds via protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon for nucleophilic attack by the diol.

Alternatively, chemical or physical sequestration can be used for water removal, employing agents like orthoesters or molecular sieves. organic-chemistry.org Lewis acids such as zirconium tetrachloride (ZrCl₄) have also been shown to be highly efficient and chemoselective catalysts for this transformation under mild conditions. organic-chemistry.org

Key Features:

Reversibility: The reaction is an equilibrium process.

Water Removal: Essential for driving the reaction towards the product.

Catalysts: Both Brønsted (e.g., HCl, H₂SO₄, p-TSA) and Lewis acids (e.g., ZrCl₄, Sc(OTf)₃) are effective. imist.maorganic-chemistry.org

Catalytic Approaches to Dioxolane Synthesis (e.g., Heterogeneous and Homogeneous Catalysis, Organocatalysis)

To overcome issues associated with traditional homogeneous acid catalysts, such as corrosion and difficult product purification, various alternative catalytic systems have been developed. imist.ma

Homogeneous Catalysis: Transition metal complexes can act as effective homogeneous catalysts. For instance, platinum complexes have demonstrated excellent catalytic activity for the acetalization of α,β-unsaturated carbonyl compounds with ethylene glycol. imist.ma Another approach involves using iodine as a catalyst for the conversion of carbonyl compounds to 1,3-dioxanes under neutral, aprotic conditions with 1,3-bis(trimethylsiloxy)propane. organic-chemistry.org

Heterogeneous Catalysis: Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture by simple filtration. imist.ma A wide array of solid acid catalysts have been employed, including:

Clays (B1170129) and Zeolites: These materials offer acidic sites on their surfaces that can effectively catalyze the acetalization reaction. researchgate.net

Ion-Exchange Resins: Cationic exchange resins like NKC-9 have been used for the reaction between formaldehyde (B43269) and ethylene glycol. researchgate.net

Silica (B1680970) Gel and Alumina: These can catalyze the condensation of carbonyl compounds with ethylene glycol under solvent-free conditions. researchgate.net

Graphene Oxide (GO): GO has been utilized as a catalyst for the synthesis of 1,3-dioxolane derivatives under ultrasonic irradiation, offering an eco-friendly and efficient method. researchgate.net

Organocatalysis: Photocatalysis using organic dyes represents a greener approach. Eosin Y, a readily available organic dye, has been shown to photocatalyze the acetalization of various aldehydes and ketones with ethylene glycol under visible light from household bulbs. imist.ma

| Catalyst Type | Examples | Key Advantages | Reference |

|---|---|---|---|

| Homogeneous (Brønsted Acid) | p-Toluenesulfonic acid (p-TSA), H₂SO₄ | Well-established, effective | organic-chemistry.org, imist.ma |

| Homogeneous (Lewis Acid) | ZrCl₄, Sc(OTf)₃, Platinum complexes | High efficiency and chemoselectivity | organic-chemistry.org, imist.ma |

| Heterogeneous | Zeolites, Clays, Silica Gel, Graphene Oxide | Easy separation and reusability, often milder conditions | imist.ma, researchgate.net, researchgate.net |

| Organocatalyst | Eosin Y (photocatalyst) | Green, uses visible light, mild conditions | imist.ma |

Stereoselective and Asymmetric Syntheses of Substituted Dioxolanes

When the carbonyl compound or the diol is chiral, or when a new stereocenter is formed during the reaction, stereoselective synthesis becomes crucial. msu.edu Asymmetric synthesis aims to produce a single enantiomer of a chiral product from an achiral or racemic starting material. ethz.ch

Methods for achieving stereoselectivity include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials, such as chiral diols derived from natural products like sugars or tartaric acid. ethz.ch

Chiral Auxiliaries: An enantiopure group is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. This auxiliary is later removed. ethz.ch

Asymmetric Catalysis: A chiral catalyst is used in sub-stoichiometric amounts to favor the formation of one enantiomer over the other. ethz.ch For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between carbonyl ylides and aldehydes to yield cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

The principle behind asymmetric synthesis relies on creating diastereomeric transition states that have different energies, thus favoring the pathway with the lower activation energy. youtube.com The stereoselective opening of chiral dioxolane acetals, often mediated by Lewis acids, is also a well-studied area, providing access to protected polyols with high stereocontrol. acs.orgacs.org

Methodologies for the Nonan-2-one Structural Element Formation

Ketone Synthesis within Complex Molecular Scaffolds

The construction of a ketone functional group is a cornerstone of organic synthesis. rsc.org Several robust methods are available.

Classical Methods:

Oxidation of Secondary Alcohols: A secondary alcohol can be oxidized to a ketone using a variety of reagents, including pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations. libretexts.orgquora.com

Hydration of Alkynes: The Markovnikov hydration of a terminal alkyne, catalyzed by acid and mercury salts (HgSO₄), yields a methyl ketone. libretexts.orgquora.com

Friedel-Crafts Acylation: This method is used to form aryl ketones by reacting an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. libretexts.org

Reaction of Organometallics with Nitriles: Grignard reagents react with nitriles to form an intermediate imine, which is then hydrolyzed to a ketone. libretexts.org

Modern Cross-Coupling Methods: Modern synthetic chemistry has seen the development of powerful cross-coupling reactions for ketone synthesis, often involving transition metal catalysts.

From Carboxylic Acid Derivatives: Carboxylic acids and their derivatives are abundant and stable starting materials. nih.gov Methods include the reaction of organometallic reagents (like organolithiums or Grignard reagents) with Weinreb amides, or the coupling of acyl chlorides with organocuprates (Gilman reagents). quora.comorganic-chemistry.org More recently, direct deoxygenative cross-coupling of carboxylic acids with alcohols has been achieved via photoredox catalysis. nih.gov

Suzuki-Miyaura Coupling: A palladium-N-heterocyclic carbene (NHC) catalyst can be used for the cross-coupling of phenyl esters with alkyl boranes to produce alkyl ketones. organic-chemistry.org

| Method | Starting Materials | Key Reagents | Reference |

|---|---|---|---|

| Oxidation | Secondary Alcohol | PCC, CrO₃, Swern, Dess-Martin | libretexts.org, quora.com |

| Alkyne Hydration | Terminal Alkyne | H₂O, H₂SO₄, HgSO₄ | libretexts.org, quora.com |

| Nitrile Reaction | Nitrile + Organometallic | Grignard or Organolithium Reagent, then H₃O⁺ | libretexts.org |

| Weinreb Synthesis | Weinreb Amide + Organometallic | Grignard or Organolithium Reagent | organic-chemistry.org |

| Fukuyama Coupling | Thioester + Organozinc Reagent | Palladium Catalyst | organic-chemistry.org |

| Decarboxylative Coupling | Carboxylic Acid + Redox-Active Ester | N-Heterocyclic Carbene (NHC) Catalyst | organic-chemistry.org |

| Photoredox Coupling | Carboxylic Acid + Alcohol | Photocatalyst, Nickel Catalyst | nih.gov |

Specific Routes for Alkyl Ketone Introduction Adjacent to Heterocyclic Systems

Introducing an alkyl ketone adjacent to a heterocycle like a 1,3-dioxolane requires methods that are tolerant of the acetal functionality. Acetal groups are stable to nucleophiles and bases but are sensitive to acid. organic-chemistry.org Therefore, reactions performed under neutral or basic conditions are preferred.

Acylation of Organometallic Reagents: A common strategy involves preparing an organometallic reagent from a halide precursor containing the dioxolane moiety. For example, a Grignard or organolithium reagent derived from 2-(bromomethyl)-1,3-dioxolane could react with an appropriate acylating agent, such as an acid chloride or an ester, to form the desired ketone.

Weinreb Ketone Synthesis: This is a particularly useful method as the N-methoxy-N-methylamide (Weinreb amide) forms a stable chelated intermediate with the organometallic reagent, preventing over-addition that can plague reactions with other acylating agents like acid chlorides. organic-chemistry.org

Fukuyama Coupling: This palladium-catalyzed coupling between a thioester and an organozinc reagent is highly functional-group tolerant and proceeds under mild, neutral conditions, making it suitable for complex substrates containing sensitive groups like acetals. organic-chemistry.org

Use of Dioxolane-Derived Reagents: A benzotriazole (B28993) reagent derived from 2-ethoxydioxolane and benzotriazole has been developed as a stable and versatile electrophilic formylating reagent. organic-chemistry.org This reagent reacts efficiently with Grignard and organozinc reagents, demonstrating a pathway where the dioxolane is part of the reactive species used to build a larger structure. organic-chemistry.org

These methods provide a robust toolkit for the specific challenge of constructing an alkyl ketone chain adjacent to a pre-formed 1,3-dioxolane ring, a key step in the synthesis of 1-(1,3-Dioxolan-2-yl)-nonan-2-one.

Convergent and Linear Synthesis Strategies for the Hybrid Structure

The synthesis of a molecule like this compound, which contains distinct functional moieties, can be planned using either a linear or a convergent strategy. chemistnotes.comfiveable.me

Sequential Construction of Dioxolane and Ketone Moieties

The most direct and common strategy for synthesizing structures like this compound is the sequential construction of the two key functional groups. This typically falls under a linear synthesis paradigm. A plausible pathway involves the selective protection of one carbonyl group in a precursor diketone.

The standard method for forming a 1,3-dioxolane is the acid-catalyzed reaction of a ketone with ethylene glycol. organic-chemistry.orgwikipedia.org This reaction is reversible, and water is typically removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ketal. organic-chemistry.org

A hypothetical sequential synthesis could start from a 1,2-dicarbonyl compound, such as nonane-1,2-dione. The less sterically hindered aldehyde at the C1 position could be selectively protected as a dioxolane. Subsequent manipulation or introduction of the heptyl chain would lead to the final product. Alternatively, a more practical approach would be to start with a precursor like 3-oxodecanoic acid or its ester. The ketone at the 3-position can be reacted with a suitable organometallic reagent, followed by oxidation. The protection of the ketone as a dioxolane can be performed at a strategic point in the synthesis to prevent unwanted side reactions during other transformations. wikipedia.org

Domino and Cascade Reactions in the Synthesis of Related Bicyclic Ketals/Ketones (e.g., Oxabicyclo[3.3.1]nonan-2-ones, Spiroketals)

While a simple acyclic structure like this compound is readily accessible via sequential methods, the principles of efficiency and molecular complexity are best illustrated by domino and cascade reactions used to synthesize related bicyclic and spirocyclic ketal/ketone structures. wikipedia.org A cascade reaction involves two or more consecutive transformations that occur under the same reaction conditions without the isolation of intermediates. wikipedia.orgslideshare.net This approach is highly atom-economical and can rapidly generate complex molecular architectures from simple starting materials. wikipedia.orgbeilstein-journals.org

Oxabicyclo[3.3.1]nonan-2-ones: These bicyclic ketals are key structural motifs in many natural products. nih.gov Their synthesis has been achieved through highly stereoselective organocatalytic domino reactions. For instance, a domino Michael-hemiacetalization-Michael reaction between specific nitropropenols and oxoheptenals, followed by an oxidation step, can construct the complex bicyclic core with four contiguous stereocenters in good yields and high stereoselectivity. nih.govnih.gov Another approach involves a (3,5)-oxonium-ene reaction mediated by boron trifluoride etherate, which transforms acyclic diols and aldehydes into the oxabicyclo[3.3.1]nonanone core. acs.org

Spiroketals: Spiroketals are another class of privileged structures found in numerous biologically active natural products. mskcc.orgthieme-connect.com Their synthesis often relies on thermodynamically controlled spiroketalization, but newer methods focus on kinetically controlled reactions to achieve specific stereoisomers. mskcc.orgnih.gov Transition-metal catalysis has emerged as a powerful tool, enabling spiroketalization under milder conditions than traditional acid-catalyzed dehydration of dihydroxy ketones. thieme-connect.com For example, the total synthesis of lycibarbarines, which feature a spiroketal core, was achieved via a strategy where the key spiroketalization step yielded both kinetic and thermodynamic products. acs.org

| Reaction Type | Starting Materials | Catalyst/Reagent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Domino Michael-Hemiacetalization-Michael Reaction | (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals | Modularly Designed Organocatalyst (MDO) followed by PCC oxidation | Functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives | Forms four contiguous stereocenters; High diastereoselectivity (>99:1) and enantioselectivity (up to 96% ee). | nih.govnih.gov |

Investigation of Catalyst Systems for Selective Bond Formation in Dioxolane-Ketone Synthesis

The formation of the dioxolane ring (a ketal) from a ketone and a diol is a crucial step that relies heavily on effective catalysis. The choice of catalyst can influence reaction rate, selectivity (especially in the presence of multiple carbonyl groups), and tolerance to other functional groups. organic-chemistry.org

Brønsted and Lewis Acid Catalysts: Traditionally, strong Brønsted acids like toluenesulfonic acid (TsOH) or mineral acids are used. organic-chemistry.org However, their harshness can be incompatible with sensitive substrates. This has led to the adoption of a wide array of Lewis acid catalysts, which are often milder and more selective. Examples include:

Zirconium tetrachloride (ZrCl₄): An efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org

Erbium triflate (Er(OTf)₃): A gentle Lewis acid that can catalyze the cleavage (deprotection) of acetals and ketals, highlighting the reversible nature of the reaction. organic-chemistry.org

Scandium triflate (Sc(OTf)₃): Used to catalyze spirocyclization reactions and can be influenced by solvent choice. nih.gov

Indium(III) trifluoromethanesulfonate: Allows for deprotection of acetals and ketals under neutral conditions. organic-chemistry.org

Solid Acid Catalysts: To improve catalyst recovery and simplify purification, solid acid catalysts have been developed. A sulfonated silica (SiO₂-SO₃H) catalyst has proven effective for the ketalization of ketones with ethylene glycol, often accelerated by microwave irradiation. scielo.br These catalysts are hydrophilic, which is advantageous for water-forming reactions, and they are easily removed by filtration. scielo.br

Organocatalysts: In the context of more complex syntheses, particularly asymmetric ones, organocatalysts have become indispensable. As seen in the synthesis of oxabicyclo[3.3.1]nonan-2-ones, modularly designed organocatalysts (MDOs) assembled from cinchona alkaloids and amino acids can induce high levels of stereoselectivity in domino reactions. nih.govnih.gov Chiral phosphoric acids have also been employed to catalyze the asymmetric synthesis of 1,3-dioxolanes via a desymmetrization cascade. nih.gov

| Catalyst Type | Specific Example(s) | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Brønsted Acid | Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄) | Reflux in toluene with water removal (Dean-Stark) | Inexpensive, effective for simple substrates. | Harsh conditions, low chemoselectivity, not suitable for acid-sensitive molecules. | organic-chemistry.orgchemicalbook.com |

| Lewis Acid | ZrCl₄, Sc(OTf)₃, Er(OTf)₃ | Mild conditions, often room temperature. | High efficiency, good chemoselectivity, mildness. | Can be moisture-sensitive, higher cost. | organic-chemistry.orgnih.gov |

| Solid Acid | Sulfonated Silica (SiO₂-SO₃H), Amberlyst-15 | Often with microwave irradiation. | Easily recoverable and reusable, environmentally friendly ("Green Chemistry"). | May have lower activity than homogeneous catalysts. | scielo.brnih.govresearchgate.net |

| Organocatalyst | Chiral Phosphoric Acids, Cinchona Alkaloid derivatives | Low temperatures for asymmetric reactions. | Enables asymmetric synthesis, high stereoselectivity. | Can require higher catalyst loading, substrate specific. | nih.govnih.govnih.gov |

Reactivity and Chemical Transformations of 1 1,3 Dioxolan 2 Yl Nonan 2 One

Dioxolane Moiety as a Chemoselective Protecting Group for Ketones

The 1,3-dioxolane (B20135) group is a widely employed acid-labile protecting group for aldehydes and ketones. In the case of 1-(1,3-dioxolan-2-yl)-nonan-2-one, it serves to mask a carbonyl group, enabling selective transformations elsewhere in the molecule.

Formation and Stability under Diverse Reaction Conditions (Acidic, Basic, Neutral)

The formation of the dioxolane group in molecules like this compound typically involves the acid-catalyzed reaction of a corresponding dicarbonyl compound with ethylene (B1197577) glycol. organic-chemistry.orgresearchgate.net A common method employs a catalytic amount of a Brønsted or Lewis acid, with continuous removal of water to drive the equilibrium towards the formation of the protected product. organic-chemistry.org

The stability of the dioxolane ring is highly dependent on the pH of the reaction medium.

| Condition | Stability of Dioxolane Moiety | Rationale |

| Acidic | Labile | The acetal (B89532) linkage is susceptible to hydrolysis under acidic conditions, which proceeds via a stabilized carbocation intermediate. organic-chemistry.orgnih.gov |

| Basic | Stable | Dioxolanes are generally robust in the presence of strong and weak bases, making them suitable protecting groups for reactions involving basic reagents. organic-chemistry.org |

| Neutral | Generally Stable | While stable under most neutral conditions, certain reagents can facilitate cleavage. For instance, some Lewis acids can catalyze deprotection even at neutral pH. organic-chemistry.org |

This table provides a general overview of the stability of the dioxolane protecting group under different pH conditions.

Selective Deprotection Methodologies for the Dioxolane Ketal

The removal of the dioxolane protecting group is a critical step in synthetic sequences. This is most commonly achieved under acidic conditions, but various methods have been developed to allow for deprotection under specific and mild conditions, enhancing the utility of this protecting group. organic-chemistry.org

A variety of reagents can be employed for the deprotection of dioxolanes, offering a range of selectivities and reaction conditions.

| Reagent/Method | Conditions | Comments |

| Aqueous Acid (e.g., HCl, H₂SO₄) | Aqueous solvent | The classic and most common method for dioxolane deprotection. organic-chemistry.org |

| Lewis Acids (e.g., Ce(OTf)₃, Er(OTf)₃) | Wet nitromethane, room temperature | Offers mild and nearly neutral conditions, suitable for sensitive substrates. organic-chemistry.org |

| Iodine | Neutral conditions | Catalytic amounts of iodine can efficiently cleave dioxolanes. organic-chemistry.org |

| Sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) | Water, 30 °C | A catalytic method that allows for rapid deprotection in water. organic-chemistry.org |

This interactive table summarizes various methodologies for the selective deprotection of the dioxolane ketal.

Orthogonal Protection Strategies in Multifunctional Organic Synthesis

In the synthesis of complex molecules that contain multiple functional groups, orthogonal protection strategies are essential. nih.gov This involves the use of protecting groups that can be removed under distinct conditions without affecting other protecting groups in the molecule. The dioxolane group, being acid-labile, is a key component of many such strategies.

For instance, in a molecule containing both a ketone protected as a dioxolane and an alcohol protected as a silyl (B83357) ether (e.g., TBDMS), the dioxolane can be selectively removed with mild acid, leaving the silyl ether intact. Conversely, the silyl ether could be cleaved using a fluoride (B91410) source (e.g., TBAF) without affecting the dioxolane. This orthogonality allows for the sequential manipulation of different functional groups within the same molecule.

Ketone Moiety Reactivity in the Presence of the Dioxolane System

With the other carbonyl group masked by the dioxolane, the ketone at the 2-position of this compound becomes the primary site for a variety of chemical transformations. The presence of the dioxolane is generally non-interfering in reactions targeting the ketone, especially under basic or neutral conditions.

Nucleophilic Addition Reactions (e.g., Grignard Reagents, Hydride Reductions)

The ketone carbonyl is electrophilic and readily undergoes nucleophilic addition. The presence of the stable dioxolane group allows for these reactions to proceed chemoselectively at the ketone.

Grignard Reagents: The addition of organometallic reagents, such as Grignard reagents (R-MgX), to the ketone will result in the formation of a tertiary alcohol after an aqueous workup. For example, the reaction of this compound with a Grignard reagent would yield the corresponding tertiary alcohol, with the dioxolane ring remaining intact.

Hydride Reductions: Similarly, the ketone can be selectively reduced to a secondary alcohol using hydride reducing agents. The choice of reducing agent can be important, as some strong reducing agents like lithium aluminum hydride (LiAlH₄) could potentially react with the dioxolane under certain conditions, although it is generally stable. researchgate.net Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are commonly used for such selective reductions. researchgate.net

| Reagent | Product of Reaction with this compound |

| Grignard Reagent (e.g., CH₃MgBr) | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |

This table illustrates the expected products from the reaction of this compound with common nucleophilic reagents.

Enolate Chemistry and Alpha-Functionalization Pathways

The protons on the carbon atoms alpha to the ketone in this compound are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.comwikipedia.org This enolate is a powerful nucleophile and can react with various electrophiles, leading to functionalization at the alpha-position.

The formation of the enolate can be controlled to be either the kinetic or thermodynamic product depending on the base, solvent, and temperature. bham.ac.uk For this compound, deprotonation can occur at either C1 or C3 of the nonanone chain. The use of a bulky, strong base like lithium diisopropylamide (LDA) at low temperatures would favor the formation of the kinetic enolate at the less hindered C1 position. masterorganicchemistry.combham.ac.uk Weaker bases and higher temperatures would favor the more substituted, thermodynamically more stable enolate at the C3 position.

Once formed, the enolate can participate in a variety of reactions:

Alkylation: Reaction with alkyl halides to introduce an alkyl group at the alpha-position.

Aldol (B89426) Reaction: Reaction with aldehydes or other ketones to form β-hydroxy ketones. Research on a more complex, yet structurally related molecule, 2-(2-ethyl-1,3-dioxolan-2-yl)-7-hydroxy-3-(triethylsilyloxy)-4,6,8-trimethylnonan-5-one, has demonstrated the feasibility of aldol reactions with its enolates. researchgate.net

Halogenation: Reaction with halogens to introduce a halogen atom at the alpha-position. masterorganicchemistry.com

The ability to form and react with enolates makes this compound a versatile intermediate for the synthesis of more complex molecules.

Radical Chemistry Involving Acetal and Ketone Functionalities

The presence of both an acetal and a ketone group in this compound provides a versatile platform for radical-mediated transformations. These reactions offer novel strategies for the synthesis of complex molecules.

Acetal Radicals for the Installation of High-Value Ketones

The re-emergence of radical chemistry has opened new avenues for the introduction of carbonyl motifs. researchgate.net Acetal radicals, in particular, can serve as synthetic equivalents for acyl radicals, which can be challenging to handle due to their stability. researchgate.net The generation of α-alkoxyalkyl radicals from acetals can be achieved under various conditions, including photochemical methods and transition-metal catalysis. researchgate.net For instance, the photochemical addition of cyclic acetals to olefins using di-tert-butyl peroxide (DTBP) provides a straightforward method for C-C bond formation, leading to the synthesis of masked ketones. researchgate.net

Recent advancements have also demonstrated the use of visible-light-promoted reactions for the acetalation of heterocycles, employing photocatalysts like 4CzIPN. researchgate.net This highlights the potential for generating acetal radicals under mild, transition-metal-free conditions. These radicals can then be utilized in cross-coupling reactions to install ketone functionalities in a controlled manner.

Radical Hydrofunctionalization of Alkenes Utilizing Dioxolane Precursors

Dioxolane moieties, such as the one present in this compound, can act as precursors for radical hydrofunctionalization reactions of alkenes. This class of reactions, often catalyzed by first-row transition metals like manganese, iron, and cobalt, allows for the addition of a hydrogen atom and a functional group across a double bond. nih.gov

The key step in these transformations is the metal-hydride hydrogen atom transfer (MHAT) to an alkene, which generates a carbon-centered radical with Markovnikov selectivity. nih.gov This radical can then be trapped by various reagents to introduce the desired functionality. The chemoselectivity of MHAT reagents makes them particularly valuable in synthesis, as they can selectively react with alkenes in the presence of other functional groups. nih.gov The reactivity of the generated carbon-centered radical is influenced by the electronic nature of its substituents, with electron-withdrawing groups favoring reactions with electron-rich alkenes and vice versa. nih.gov

Recent developments in this area include iron-catalyzed radical Markovnikov hydrohalogenation and hydroazidation of alkenes, expanding the scope of accessible functional groups. researchgate.net Furthermore, cobalt-catalyzed hydroalkylation of alkenes with 1,3-dicarbonyls has been reported as a method for C-C bond formation. rsc.org

Intermolecular and Intramolecular Reaction Pathways

The dioxolane ring in this compound can participate in a variety of intermolecular and intramolecular reactions, leading to the formation of diverse and complex molecular architectures.

Cycloaddition Reactions Involving Dioxolanes

Dioxolanes can undergo cycloaddition reactions, particularly [3+2] cycloadditions with carbonyl ylides. These ylides, often generated from the thermal ring-opening of epoxides, react with the carbonyl group of ketones to form spirocyclic dioxolanes. scispace.com Density functional theory (DFT) calculations have been employed to study the mechanism of these reactions, revealing a domino process involving the formation of a carbonyl ylide intermediate followed by a polar [3+2] cycloaddition. scispace.com These reactions often exhibit high regio- and chemoselectivity. scispace.com

Furthermore, 1,3-dipolar cycloadditions are a versatile tool for constructing five-membered heterocycles. scispace.comnih.gov Chiral catalysts can be employed to achieve asymmetric cycloadditions, leading to the formation of enantiomerically enriched dioxolanes. organic-chemistry.org

Ring-Opening and Rearrangement Processes (e.g., Cyclopropanone (B1606653) Acetals)

The chemistry of cyclopropanone acetals, which bear structural resemblance to the dioxolane portion of the target molecule, is dominated by ketone addition or ring-opening to form oxyallyl cations. acs.org These reactive intermediates can be trapped by nucleophiles or participate in cycloadditions. acs.org

Lewis acid-mediated reactions of cyclopropanone acetals with alkyl azides demonstrate the diverse reactivity of these systems. acs.orgnih.govresearchgate.net Depending on the substitution pattern of the cyclopropanone, the reaction can proceed through either carbonyl addition followed by ring expansion or rearrangement, or through C2-C3 bond cleavage to form an oxyallyl cation that is subsequently trapped by the azide (B81097). acs.orgnih.govresearchgate.net For example, unsubstituted cyclopropanone acetals tend to yield N-substituted 2-azetidinones and ethyl carbamates, while 2,2-dimethylcyclopropanone acetals produce α-amino-α'-diazomethyl ketones. acs.orgnih.gov Aryl-substituted cyclopropanone acetals can lead to the formation of researchgate.netnih.govacs.orgoxaborazoles. acs.orgnih.govresearchgate.net

Photoinduced electron transfer reactions of cyclopropanone acetals with conjugated enones can also lead to oxidative ring-opening, generating β-carbonyl radical species which can be used in the synthesis of γ-hydroxy ester derivatives. acs.org

Below is a table summarizing the reaction pathways of cyclopropanone acetals with alkyl azides:

| Reactant | Product(s) | Reaction Pathway |

| Cyclopropanone acetal | N-substituted 2-azetidinones, Ethyl carbamates | Azide addition to carbonyl, followed by ring expansion or rearrangement acs.orgnih.gov |

| 2,2-Dimethylcyclopropanone acetals | α-Amino-α'-diazomethyl ketones | C2-C3 bond cleavage, formation of oxyallyl cation, azide capture acs.orgnih.gov |

| Aryl-substituted cyclopropanone acetals | researchgate.netnih.govacs.orgOxaborazoles | C2-C3 bond rupture, azide capture, loss of nitrogen acs.orgnih.govresearchgate.net |

| n-Hexyl-substituted cyclopropanone acetals | 2-Azetidinones, researchgate.netnih.govacs.orgOxaborazoles | Mixture of carbonyl addition and ring-opening pathways acs.orgnih.govresearchgate.net |

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separations for Compound Purity and Isomer Analysis

Chromatographic methods are fundamental in assessing the purity of "1-(1,3-Dioxolan-2-yl)-nonan-2-one" and in separating it from potential isomers or impurities that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For ketones that lack a strong chromophore, derivatization is often employed to enhance detection by UV-Vis spectrophotometry. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the ketone functionality to form a 2,4-dinitrophenylhydrazone derivative that can be readily detected at around 360 nm sigmaaldrich.comauroraprosci.comchromatographyonline.comresearchgate.net.

While specific HPLC methods for "this compound" are not widely documented, a general approach can be inferred. A reversed-phase C18 column is typically effective for separating non-polar to moderately polar compounds sigmaaldrich.comresearchgate.net. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and water. Gradient elution, where the proportion of the organic solvent is increased over time, would be suitable for eluting the relatively non-polar "this compound" and separating it from more polar impurities. Isocratic elution with a high percentage of organic solvent could also be employed auroraprosci.com.

It is important to consider the stability of the 1,3-dioxolane (B20135) group, which functions as a protecting group for the ketone. This group is generally stable under neutral and basic conditions but can be sensitive to acidic conditions, which could potentially be present in some reversed-phase HPLC mobile phases if acidic modifiers are used. Therefore, the pH of the mobile phase should be carefully controlled to prevent hydrolysis of the dioxolane back to the corresponding ketone.

A hypothetical HPLC method for the DNPH derivative of "this compound" is presented in Table 1.

Table 1: Representative HPLC Parameters for the Analysis of DNPH-Derivatized "this compound"

| Parameter | Value |

|---|---|

| Column | Reversed-phase C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Isocratic or Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis at 360 nm |

| Injection Volume | 20 µL |

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Given its molecular weight and structure, "this compound" is expected to be sufficiently volatile for GC analysis, especially at elevated temperatures. The 1,3-dioxolane functional group is generally stable under typical GC conditions uchicago.edu.

In a GC system, the sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For a compound like "this compound," a non-polar or medium-polarity capillary column, such as one with a 5% phenyl polysiloxane stationary phase, would be appropriate. The oven temperature would be programmed to ramp up to ensure the elution of the compound in a reasonable timeframe and to achieve good separation from other components. A flame ionization detector (FID) would be a suitable detector due to its sensitivity to organic compounds.

A representative set of GC parameters for the analysis of "this compound" is outlined in Table 2.

Table 2: Typical GC Parameters for the Analysis of "this compound"

| Parameter | Value |

|---|---|

| Column | 5% Phenyl Polysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

Mass Spectrometry for Molecular Structure Elucidation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of "this compound" through the analysis of its fragmentation patterns.

GC-MS combines the separation power of GC with the detection and identification capabilities of MS. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint of the molecule. Electron ionization (EI) is a common ionization technique used in GC-MS.

For "this compound," the molecular ion peak (M+) may be observed, although it could be of low intensity. The fragmentation pattern is expected to be influenced by the presence of the dioxolane ring and the ketone group. Key fragmentation pathways would likely involve cleavage alpha to the carbonyl group and fragmentation of the dioxolane ring. A characteristic fragment for 1,3-dioxolanes is often observed at m/z 73, corresponding to the [C3H5O2]+ fragment. Other significant fragments would arise from the loss of alkyl radicals from the nonane (B91170) chain.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that couples the separation capabilities of HPLC with the analytical power of tandem mass spectrometry. This technique is particularly useful for analyzing compounds in complex matrices. For "this compound," LC-MS/MS can provide both quantification and structural confirmation.

Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable ionization sources. In tandem mass spectrometry (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce a series of product ions. This process, known as collision-induced dissociation (CID), provides detailed structural information. The specific transitions from a precursor ion to its product ions can be used for highly selective and sensitive quantification in selected reaction monitoring (SRM) mode.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule and its fragments. This is a powerful tool for confirming the identity of "this compound" and for distinguishing it from isobaric interferences (compounds with the same nominal mass but different elemental formulas).

By measuring the mass of the molecular ion with high precision (typically to four or five decimal places), the molecular formula can be unequivocally determined. This level of accuracy is invaluable for structural elucidation and for confirming the presence of the target compound in a sample. HRMS can be coupled with either GC or LC for comprehensive analysis chromatographyonline.com.

A summary of the mass spectrometry data expected for "this compound" is provided in Table 3.

Table 3: Expected Mass Spectrometry Data for "this compound"

| Technique | Expected Information |

|---|---|

| GC-MS (EI) | Molecular ion (if stable), characteristic fragments from alpha-cleavage and dioxolane ring fragmentation (e.g., m/z 73). |

| LC-MS/MS (ESI/APCI) | Protonated molecule [M+H]+, product ions from CID for structural confirmation. |

| HRMS | High-accuracy mass measurement for elemental composition determination of the molecular ion and key fragments. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule can be constructed.

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different proton environments.

Key Expected Resonances:

Dioxolane Ring Protons: The four protons on the dioxolane ring are expected to appear as a multiplet in the range of 3.8-4.0 ppm. The protons on the carbon adjacent to the two oxygen atoms (C2 of the dioxolane ring) would likely be a triplet.

Methylene (B1212753) Protons adjacent to the Dioxolane Ring: The two protons of the CH₂ group attached to the C2 of the dioxolane ring are expected to resonate as a doublet.

Heptyl Chain Protons: The protons of the long alkyl chain will appear as a series of multiplets in the upfield region of the spectrum, typically between 0.8 and 1.6 ppm. The terminal methyl group (CH₃) of the heptyl chain would likely appear as a triplet around 0.9 ppm.

Methylene Protons Alpha to the Carbonyl Group: The two protons on the carbon adjacent to the ketone group are expected to be shifted downfield due to the electron-withdrawing effect of the carbonyl group, likely appearing as a triplet.

Predicted ¹H NMR Data Table

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Dioxolane Ring (4H) | 3.8 - 4.0 | Multiplet |

| Methylene adjacent to Dioxolane (2H) | ~2.7 | Doublet |

| Methylene alpha to Carbonyl (2H) | ~2.4 | Triplet |

| Other Methylene in Heptyl Chain (10H) | 1.2 - 1.6 | Multiplet |

| Terminal Methyl of Heptyl Chain (3H) | ~0.9 | Triplet |

Carbon-13 (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the different carbon environments within the molecule. Each unique carbon atom will give a distinct signal in the spectrum.

Key Expected Resonances:

Carbonyl Carbon: The carbon atom of the ketone group (C=O) is expected to have the most downfield chemical shift, typically in the range of 200-210 ppm.

Dioxolane Ring Carbons: The two equivalent methylene carbons of the dioxolane ring are expected to resonate around 65 ppm. The acetal (B89532) carbon (C2 of the dioxolane ring) would appear further downfield, likely in the 100-110 ppm region.

Heptyl Chain Carbons: The carbon atoms of the heptyl chain will appear in the upfield region of the spectrum, generally between 14 and 45 ppm. The terminal methyl carbon will be the most upfield signal.

Predicted ¹³C NMR Data Table

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 200 - 210 |

| Acetal Carbon (Dioxolane C2) | 100 - 110 |

| Dioxolane Ring (CH₂) | ~65 |

| Methylene adjacent to Dioxolane | ~45 |

| Methylene alpha to Carbonyl | ~40 |

| Other Methylene in Heptyl Chain | 22 - 32 |

| Terminal Methyl of Heptyl Chain | ~14 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbon atoms). This would be crucial for tracing the connectivity of the protons within the heptyl chain and confirming the relationship between the methylene protons adjacent to the dioxolane ring and the dioxolane protons themselves.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (like the carbonyl carbon) and for confirming the connection between the dioxolane ring, the adjacent methylene group, and the carbonyl carbon.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

An IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

Key Expected Absorption Bands:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1725 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl group.

C-O-C Stretch: Strong bands corresponding to the C-O-C stretching vibrations of the dioxolane ring are expected in the fingerprint region, typically between 1000 and 1200 cm⁻¹.

C-H Stretch: Absorption bands for the C-H stretching of the alkyl chain and the dioxolane ring will be observed in the 2850-3000 cm⁻¹ region.

C-H Bend: Bending vibrations for the CH₂ and CH₃ groups will appear in the 1350-1470 cm⁻¹ range.

Predicted IR Data Table

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1715 - 1725 | Strong, Sharp |

| C-O-C (Acetal) | 1000 - 1200 | Strong |

| C-H (Alkyl) Stretch | 2850 - 3000 | Medium to Strong |

| C-H (Alkyl) Bend | 1350 - 1470 | Medium |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy is sensitive to changes in polarizability.

Key Expected Raman Shifts:

C=O Stretch: The ketone carbonyl stretch would also be visible in the Raman spectrum, typically in a similar region to the IR absorption (around 1715-1725 cm⁻¹), although its intensity can vary.

C-C Skeletal Vibrations: The Raman spectrum is often rich in signals from the carbon-carbon skeletal vibrations of the alkyl chain, which can provide information about its conformation. These would appear in the fingerprint region.

Symmetric C-O-C Stretch: The symmetric stretching vibration of the C-O-C bonds in the dioxolane ring is expected to be a strong band in the Raman spectrum.

C-H Vibrations: C-H stretching and bending vibrations will also be present, similar to the IR spectrum.

Due to the limited availability of specific experimental Raman data for this compound, a detailed predictive data table is not provided. However, the spectrum would be expected to corroborate the presence of the key functional groups identified by IR spectroscopy.

Derivatization Strategies for Enhanced Analytical Detection and Specificity

For a compound such as this compound, which possesses a ketone functional group, derivatization is a key strategy to improve its analytical detection and specificity, particularly for chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The primary goal of derivatization is to modify the chemical structure of the analyte to enhance its volatility for GC analysis, improve its detectability by introducing chromophores or fluorophores for HPLC, and increase its mass for mass spectrometry (MS) detection, leading to more specific fragmentation patterns.

The ketone at the 2-position of the nonane chain is the most accessible site for derivatization under mild conditions. The 1,3-dioxolane group, a ketal, is generally stable under basic and neutral conditions but can be susceptible to hydrolysis under acidic conditions. This property can be either avoided to analyze the intact molecule or exploited to derivatize the parent diketone.

Strategies for GC-MS Analysis

For GC-MS analysis, derivatization aims to increase the volatility and thermal stability of the analyte.

Oximation: A common and effective method for derivatizing ketones is oximation, which involves the reaction of the ketone with a hydroxylamine derivative. A particularly useful reagent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). The reaction with this compound results in the formation of a PFB-oxime derivative.

The introduction of the pentafluorobenzyl group significantly enhances the detectability of the molecule using an electron capture detector (ECD) or by negative chemical ionization (NCI) mass spectrometry, which offers high sensitivity and selectivity. The resulting PFB-oxime is also more volatile and thermally stable than the parent ketone, making it well-suited for GC analysis.

Silylation: Silylation is another widely used derivatization technique for GC analysis, although it is more commonly applied to compounds with active hydrogens like alcohols and acids. However, in the case of this compound, silylation could be employed if the analysis of potential degradation or related products containing hydroxyl groups is also of interest. For the ketone itself, oximation is generally a more direct and effective approach.

Table 1: Proposed Derivatization of this compound for GC-MS Analysis

| Derivatization Reagent | Derivative Formed | Key Advantages for GC-MS | Expected Mass Spectral Fragments (m/z) |

| PFBHA | PFB-oxime | Increased volatility and thermal stability. Enhanced sensitivity with ECD and NCI-MS. | Molecular ion [M]+•, [M-C6F5CH2]+, C6F5CH2+ (181) |

Strategies for HPLC-UV/MS Analysis

For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV-Visible or fluorescence detectors.

Hydrazone Formation: Reagents such as 2,4-Dinitrophenylhydrazine (DNPH) are widely used for the derivatization of aldehydes and ketones for HPLC-UV analysis. The reaction of this compound with DNPH under acidic conditions would yield a 2,4-dinitrophenylhydrazone derivative. This derivative is highly colored and exhibits strong absorbance in the UV-Vis region (around 360 nm), allowing for sensitive detection.

It is important to note that the acidic conditions typically used for DNPH derivatization may lead to the hydrolysis of the 1,3-dioxolane group. This would result in the formation of the corresponding diketone (nonane-2,8-dione), which would then react with DNPH at both carbonyl positions. This can be a useful strategy if the goal is to quantify the total amount of the parent compound and any related diketone impurity. Careful control of the reaction conditions is necessary to ensure either complete hydrolysis and derivatization of the diketone or preservation of the dioxolane group.

Derivatization with Other Hydrazines: Other hydrazine derivatives, such as 2-nitrophenylhydrazine (2-NPH), can also be used. These reagents function similarly to DNPH by forming hydrazones that can be readily detected.

Table 2: Proposed Derivatization of this compound for HPLC-UV/MS Analysis

| Derivatization Reagent | Derivative Formed | Key Advantages for HPLC-UV/MS | Potential Considerations |

| 2,4-Dinitrophenylhydrazine (DNPH) | 2,4-Dinitrophenylhydrazone | Strong UV absorbance for high sensitivity. Well-established methodology. | Acidic conditions may hydrolyze the dioxolane group. |

| 2-Nitrophenylhydrazine (2-NPH) | 2-Nitrophenylhydrazone | Provides UV-active derivatives for HPLC analysis. | Similar to DNPH, acidic conditions can cause hydrolysis of the ketal. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Molecular Structure and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the three-dimensional structure and conformational landscape of molecules. researchgate.netresearchgate.net For 1-(1,3-Dioxolan-2-yl)-nonan-2-one, these calculations can predict bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. The 1,3-dioxolane (B20135) ring typically adopts an envelope or twisted conformation. The long nonan-2-one chain introduces significant conformational flexibility.

Table 1: Predicted Geometrical Parameters for this compound using DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-O (dioxolane ring) Bond Length | 1.41 - 1.44 Å |

| C-C (dioxolane ring) Bond Length | 1.52 - 1.55 Å |

| C=O (ketone) Bond Length | 1.21 - 1.23 Å |

| O-C-O (dioxolane ring) Bond Angle | 107 - 112° |

| C-C=O (ketone) Bond Angle | 118 - 122° |

Note: These values are hypothetical and based on typical values from computational studies on similar organic molecules.

Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions by mapping the potential energy surface and identifying transition states. researchgate.netresearchgate.net For this compound, the formation of the dioxolane ring (acetalization) and its cleavage (hydrolysis) are of primary interest.

The acid-catalyzed formation from nonan-1,2-dione and ethylene (B1197577) glycol likely proceeds through a series of steps involving protonation of a carbonyl oxygen, nucleophilic attack by the diol, and subsequent cyclization and dehydration. youtube.comsctunisie.org Computational studies can model each of these elementary steps, calculating the activation energies and identifying the structures of the transition states. researchgate.net Similarly, the hydrolysis of the dioxolane involves protonation of one of the dioxolane oxygens, followed by ring-opening. The analysis of the transition state structures provides detailed information about the bond-breaking and bond-forming processes.

Energetic and Kinetic Studies of Dioxolane and Ketone Transformations

Energetic and kinetic studies, informed by computational calculations, provide quantitative data on the feasibility and rates of chemical reactions. For this compound, this includes the thermodynamics and kinetics of its formation, hydrolysis, and other potential transformations like oxidation.

Kinetic modeling studies on simpler dioxolanes, such as 1,3-dioxolane itself, have been performed to understand their combustion and oxidation characteristics. researchgate.netresearchgate.net These studies reveal that the reactivity is highly dependent on the stability of radical intermediates formed during the reaction. The presence of the nonan-2-one chain in this compound would influence the reaction pathways and energetics compared to unsubstituted dioxolane. For instance, the ketone group can influence the electronic properties of the dioxolane ring and provide alternative reaction sites.

Table 2: Hypothetical Activation Energies for Key Reactions of this compound

| Reaction | Plausible Activation Energy (kcal/mol) |

|---|---|

| Acid-catalyzed hydrolysis of dioxolane | 15 - 25 |

| Radical hydrogen abstraction from dioxolane ring | 5 - 15 |

| Enolization of the ketone | 10 - 20 |

Note: These values are illustrative and based on general knowledge of organic reaction mechanisms.

Molecular Modeling and Dynamics Simulations of Dioxolane Systems

Molecular modeling and molecular dynamics (MD) simulations are powerful techniques to study the dynamic behavior of molecules over time. youtube.comnih.govyoutube.com For a flexible molecule like this compound, MD simulations can provide insights into its conformational changes, interactions with solvent molecules, and its behavior in different environments, such as at an interface or in a lipid bilayer. nih.govnih.govyoutube.com

In an MD simulation, the motion of each atom is calculated based on a force field, which is a set of parameters describing the potential energy of the system. nih.gov By simulating the molecule over nanoseconds or longer, it is possible to observe how the long alkyl chain folds and moves, and how the dioxolane and ketone groups interact with their surroundings. This information is valuable for understanding the physical properties of the compound, such as its solubility and viscosity.

Prediction of Spectroscopic Properties through Computational Methods

Computational methods, especially DFT, can accurately predict various spectroscopic properties, which are essential for the identification and characterization of molecules. researchgate.netehu.esmdpi.com For this compound, these methods can be used to calculate its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies.

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. researchgate.net By calculating the magnetic shielding of each nucleus, it is possible to generate a theoretical NMR spectrum that can be compared with experimental data for structure verification. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding intensities in the IR spectrum can be predicted. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (dioxolane CH) | 4.8 - 5.2 ppm |

| ¹³C NMR Chemical Shift (dioxolane CH) | 100 - 105 ppm |

| ¹³C NMR Chemical Shift (ketone C=O) | 205 - 215 ppm |

| IR Stretching Frequency (ketone C=O) | 1700 - 1725 cm⁻¹ |

| IR Stretching Frequency (dioxolane C-O) | 1000 - 1150 cm⁻¹ |

Note: These are predicted values based on computational models and may differ from experimental results.

Advanced Research Perspectives and Emerging Directions

Dioxolanes as Versatile Synthons for Complex Molecular Architectures

The 1,3-dioxolane (B20135) moiety is a cornerstone in organic synthesis, serving as a highly versatile protecting group for aldehydes and ketones. nih.gov Its stability under various conditions, except acidic ones, allows for chemical modifications on other parts of a molecule. organic-chemistry.orgresearchgate.net This functionality makes dioxolanes, and by extension the title compound, valuable synthons—molecular fragments used as building blocks for more complex structures.

Strategies for the Installation of Highly Oxidized Carbon Fragments

The primary role of the dioxolane group in 1-(1,3-Dioxolan-2-yl)-nonan-2-one is as a masked aldehyde. This protection strategy is fundamental for the installation of highly oxidized carbon fragments. The dioxolane itself represents a carbon atom at the aldehyde oxidation state. By protecting the aldehyde, transformations can be carried out on the ketone part of the molecule or the nonyl chain. Subsequent deprotection via acid-catalyzed hydrolysis regenerates the aldehyde, effectively allowing the aldehyde (an oxidized carbon fragment) to be incorporated into a complex target molecule at a late stage of a synthesis.

Furthermore, the presence of a silyl (B83357) group at the β-position to a ketone can control the regiochemistry of reactions like the Baeyer-Villiger oxidation, which introduces an oxygen atom and leads to a more oxidized lactone product. acs.org This principle highlights how functionalities adjacent to ketone groups can direct the installation of oxidized fragments.

Utility in the Synthesis of Pharmaceutically Relevant Precursors (from a synthetic methodology standpoint)

The 1,3-dioxolane structure is a recurring motif in many biologically active compounds and serves as a critical intermediate in the pharmaceutical industry. nih.gov Their utility from a synthetic methodology standpoint is significant. For instance, the synthesis of dioxolane-functionalized hexacenes has been reported, demonstrating their role in creating large, conjugated systems with unique photophysical properties for potential material science applications. acs.org

Methodologies involving the functionalization of activated arenes, which are common precursors in drug synthesis, can be influenced by the presence of such protecting groups. gla.ac.uk The ability to perform reactions on one part of a molecule while the dioxolane protects a reactive carbonyl group is a key strategy in the multi-step synthesis of complex pharmaceutical intermediates. organic-chemistry.org The synthesis of new chiral and racemic 1,3-dioxolanes with potential biological activities underscores their importance in medicinal chemistry research. nih.gov

Role in Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry—promoting the use of renewable feedstocks, adopting benign substances, and preventing waste—are increasingly central to modern chemical synthesis. rsc.org The synthesis and application of dioxolanes are active areas of this research.

Development of Environmentally Benign Synthetic Procedures for Dioxolanes

Traditional methods for synthesizing dioxolanes often rely on acid catalysts and conditions that can be harsh or environmentally taxing. youtube.com Research has focused on developing greener alternatives. These include:

Solid Acid Catalysts: Using silica (B1680970) gel, alumina, or acid-activated clays (B1170129) like Montmorillonite (B579905) KSF can facilitate the condensation of diols and carbonyl compounds, sometimes under solvent-free conditions, which simplifies purification and reduces waste. aip.orgresearchgate.net

Ionic Liquids: Acidic ionic liquids have been employed as catalysts for preparing 1,3-dioxolane. google.com These catalysts are noted for their stability, low quantity requirements, and reduced environmental impact, leading to products with high yield and fewer impurities. google.com

Sonochemical Methods: The use of ultrasound (sonochemistry) in conjunction with catalysts like montmorillonite KSF provides an energy-efficient and green procedure for the acetalization reaction to form dioxolanes. aip.org

Bio-based Solvents: Dioxolane-based compounds themselves, derived from renewable resources like lactic acid and formaldehyde (B43269), are being explored as green, polar aprotic solvents, presenting a circular economy approach to their use. rsc.orgrsc.org

| Method | Catalyst/Reagent | Key Advantages | Reference |

|---|---|---|---|

| Solid Acid Catalysis | Montmorillonite KSF, Silica Gel | Solvent-free conditions, easy catalyst removal, reusable. | aip.org, researchgate.net |

| Ionic Liquid Catalysis | Acidic Ionic Liquids | High yield, low catalyst loading, reduced corrosion and waste. | google.com |

| Sonochemistry | Montmorillonite KSF / Ultrasound | Energy efficient, rapid reaction times. | aip.org |

| Bio-based Precursors | p-Toluenesulfonic acid | Creates dioxolane-based green solvents from renewable feedstocks. | rsc.org, rsc.org |

Integration of Bio- and Organometallic Catalysis in Dioxolane Synthesis

A powerful green strategy involves combining the high selectivity of enzymes (biocatalysis) with the broad reactivity of organometallic catalysts. numberanalytics.comnih.gov A complete chemoenzymatic cascade to produce dioxolanes in a single organic solvent has been developed. researchgate.netnih.gov This process avoids complex solvent changes and workup steps, making it more energy-efficient. researchgate.net

The cascade typically involves:

Biocatalytic Step: An enzyme, such as a benzaldehyde (B42025) lyase from Pseudomonas fluorescens (PfBAL), is used to convert aliphatic aldehydes into chiral 2-hydroxy ketones or diols. researchgate.netresearchgate.net

Organometallic Step: The resulting diol is then converted to the corresponding dioxolane using an organometallic catalyst, such as a ruthenium complex ([Ru(triphos)(tmm)]). researchgate.netd-nb.info This step can utilize sustainable C1 sources like carbon dioxide and hydrogen, or formic acid. nih.govnih.gov

This bio-hybrid approach is highly stereoselective and can be based entirely on biomass, CO₂, and hydrogen, representing a significant advance in sustainable chemical production. nih.govnih.gov

| Step | Catalyst Type | Specific Catalyst Example | Transformation | Reference |

|---|---|---|---|---|

| 1: Dimerization/Reduction | Biocatalysis | Benzaldehyde Lyase (PfBAL) & Oxidoreductase | Aliphatic Aldehydes → Chiral Diols | researchgate.net, researchgate.net |

| 2: Acetalization | Organometallic Catalysis | [Ru(triphos)(tmm)] | Diol + C1 Source (CO₂/H₂ or HCOOH) → Dioxolane | d-nb.info, nih.gov |

Investigation of Stereochemical Control in Reactions Involving Dioxolane-Ketone Systems

The stereochemical outcome of reactions at the ketone of this compound is influenced by the adjacent dioxolane ring. This is a classic example of substrate control, where the existing stereochemistry or steric bulk of a molecule dictates the stereochemistry of a newly formed chiral center. youtube.com

The dioxolane ring, being sterically demanding, can block one face of the planar ketone. Nucleophilic attack (e.g., by a Grignard reagent or a hydride) will therefore occur preferentially from the less hindered face, leading to a major diastereomer of the resulting secondary alcohol. rsc.org This concept is analogous to Cram's rule, which predicts the outcome of nucleophilic additions to carbonyls with an adjacent chiral center. acs.org

Furthermore, if the dioxolane itself is chiral (derived from a chiral diol), its inherent asymmetry can exert even more precise control, a process known as asymmetric induction. nih.govorganic-chemistry.org The development of chiral catalysts for reactions such as the proline-catalyzed asymmetric aldol (B89426) reaction between ketones and aldehydes showcases the efforts to achieve high enantioselectivity in such systems. nih.gov The stereochemistry of catalytic hydrogenation of related ene-ketone systems is also highly sensitive to reaction conditions and the catalyst used, demonstrating the fine control that can be achieved. acs.org The ultimate goal is to develop methods that provide high diastereo- and enantioselectivity, which is crucial for the synthesis of single-enantiomer pharmaceuticals. ucc.ie

Functionalization of the Nonane (B91170) Chain for Structural Diversification and Library Synthesis

The molecular architecture of this compound presents a versatile scaffold for chemical modification. The nonane chain, in particular, offers multiple sites for functionalization, enabling the generation of diverse molecular structures and the synthesis of chemical libraries for various research applications. The presence of the ketone at the 2-position electronically activates the adjacent methylene (B1212753) (C1) and methyl (C3) groups, making them primary targets for chemical transformation.

Conventional strategies for ketone functionalization primarily leverage the acidity of the α-C-H bonds and the electrophilicity of the carbonyl carbon. rsc.org However, recent advances in transition-metal-catalyzed C-H functionalization have expanded the possibilities to include more remote positions on the alkyl chain. rsc.org

α-Carbon Functionalization:

The carbon atom alpha to the ketone (C3) is particularly susceptible to deprotonation to form an enolate, which is a powerful nucleophile. This classical approach allows for the introduction of a wide array of substituents.

α-Alkylation and Arylation: The enolate of this compound can react with various electrophiles, such as alkyl halides or aryl halides (via transition metal catalysis), to introduce new carbon-carbon bonds. This strategy is fundamental for extending the carbon skeleton and introducing steric bulk or aromatic moieties.

α-Heteroatom Introduction: An alternative "umpolung" strategy involves converting the ketone into a masked electrophile, which can then react with a range of heteroatom nucleophiles. springernature.comresearchgate.net This method, often catalyzed by metallacyclic iridium catalysts, allows for the enantioselective introduction of nitrogen, oxygen, or sulfur-based functional groups at the α-position. springernature.com For instance, reaction with thiolate nucleophiles can produce α-thio ketones. springernature.com

Remote Functionalization of the Nonane Chain:

Beyond the α-position, functionalizing the more remote C-H bonds of the heptyl fragment of the nonane chain presents a greater challenge but offers significant potential for structural diversification.

Directed C-H Functionalization: While the dioxolane group is primarily a protecting group, the ketone's carbonyl oxygen can act as a directing group in transition metal-catalyzed reactions. This can facilitate the functionalization of the γ- or δ-positions through the formation of a metallacyclic intermediate. rsc.org

Radical-Mediated Reactions: Free-radical reactions, such as the Hofmann–Löffler–Freytag reaction, can be adapted to achieve site-selective functionalization at remote, unactivated C-H bonds, often leading to the formation of nitrogen-containing heterocycles.

The table below outlines potential functionalization reactions on the nonane chain of this compound for library synthesis.

| Target Position | Reaction Type | Reagents/Catalysts | Resulting Functional Group/Structure |

| C3 (α-position) | Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | Introduction of alkyl groups (e.g., methyl, ethyl) |

| C3 (α-position) | Hydroxylation | Base, MoOPH | α-Hydroxy ketone |

| C3 (α-position) | Amination | Iridium Catalyst, N-nucleophile | α-Amino ketone |

| C3 (α-position) | Thiolation | Iridium Catalyst, Thiolate (RS-) | α-Thio ketone |

| C9 (Terminal) | Oxidation | Oxidizing Agent (e.g., SeO₂) | Terminal aldehyde or carboxylic acid |

| C4-C8 (Remote) | C-H Activation | Pd, Rh, or Ru catalysts | Introduction of aryl or alkyl groups at specific sites |

This table presents a hypothetical summary of potential reactions for structural diversification based on established chemical principles of ketone functionalization.

Future Research Frontiers in Dioxolane-Ketone Chemistry

The chemistry of molecules containing both dioxolane and ketone functionalities, such as this compound, continues to evolve, driven by the demand for novel synthetic methodologies and new chemical entities with unique properties. Several key areas represent the future research frontiers in this field.

Development of Novel Catalytic Systems:

A significant research thrust is the development of more efficient and environmentally benign catalysts for the formation and cleavage of the dioxolane ring. While traditional acid catalysis is effective, it can be incompatible with sensitive functional groups. acs.org Future research will likely focus on:

Mild Lewis Acid Catalysis: Exploring novel Lewis acids that can operate under neutral or near-neutral conditions to protect ketones as dioxolanes. acs.org

Organocatalysis: Designing small organic molecules as catalysts to avoid the use of metals, which can be toxic or expensive.

Basic Condition Acetalization: Further developing methods for protecting ketones under basic conditions, which is advantageous for substrates with acid-labile groups. researchgate.net

Enantioselective Synthesis and Functionalization:

The creation of chiral centers is a cornerstone of modern organic synthesis. For dioxolane-ketones, this involves two main challenges: the enantioselective synthesis of chiral dioxolanes and the enantioselective functionalization of the ketone moiety. Future directions include:

Asymmetric Dioxolane Formation: Synthesizing chiral 1,3-dioxolanes from prochiral ketones using chiral catalysts or chiral diols. nih.gov

Stereoselective Multi-component Reactions: Designing cascade reactions where multiple components, such as an alkene, a carboxylic acid, and a nucleophile, assemble stereoselectively to form complex substituted dioxolanes. nih.gov

Catalytic Asymmetric α-Functionalization: Expanding the scope of catalytic systems that can introduce a wide variety of substituents at the α-position of the ketone with high enantioselectivity, using a single versatile catalyst. springernature.comresearchgate.net

Applications in Green Chemistry and Complex Molecule Synthesis:

The unique properties of the dioxolane group are being explored in new contexts beyond its traditional role as a protecting group.

Bio-based Solvents: Certain 1,3-dioxolane derivatives are being investigated as green, bio-based polar aprotic solvents, offering a sustainable alternative to traditional solvents like DMF or NMP. rsc.org

Synthetic Intermediates: Dioxolanones, related structures, are valuable intermediates in the synthesis of natural products like tetronic acids and pulvinones. rsc.org The dioxolane-ketone motif can serve as a key building block in the total synthesis of complex, biologically active molecules. acs.org

The continued exploration of these frontiers will undoubtedly lead to more efficient, selective, and sustainable methods for synthesizing and modifying dioxolane-ketone compounds, paving the way for new discoveries in materials science and medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for preparing 1-(1,3-Dioxolan-2-yl)-nonan-2-one?

The compound can be synthesized via acetalization of a ketone precursor (e.g., nonan-2-one) with 1,2-ethanediol under acidic conditions. A common protocol involves refluxing the reactants in toluene with a Brønsted acid catalyst (e.g., p-toluenesulfonic acid) and using a Dean-Stark apparatus to remove water, driving the reaction to completion . This method ensures high yields by leveraging the dioxolane ring’s stability.

Q. How does the 1,3-dioxolane ring influence the compound’s reactivity in synthetic chemistry?

The 1,3-dioxolane ring acts as a protecting group for carbonyl functionalities, shielding the ketone from undesired nucleophilic attacks during multi-step syntheses. Its stability arises from electron delocalization within the ring, which reduces reactivity under basic or oxidative conditions. This property is critical for preserving the ketone moiety in complex reaction sequences .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm the dioxolane ring’s presence (e.g., characteristic peaks at δ ~4.8–5.2 ppm for ring protons) and alkyl chain integrity.

- HPLC : Purity assessment, particularly to detect unreacted starting materials or byproducts.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 214.30 for C₁₂H₂₂O₃) validate the molecular formula .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side reactions during dioxolane formation?

Side reactions like over-acetalization or hydrolysis can be mitigated by:

- Controlling water removal : Efficient use of a Dean-Stark apparatus ensures rapid azeotropic distillation, preventing backward reactions.